6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

NOTUM inhibition Wnt signaling Biochemical assay

NOTUM-targeting research often stalls with weak inhibitors (>500 nM IC50) that cause solubility artifacts. This 6-(3-trifluoromethyl)phenylthio-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS 303996-29-4) solves that: • IC50 17 nM in biochemical assay - eliminates non-specific inhibition risk. • EC50 190 nM in HEK-293T Wnt restoration assay - cell-active at physiologically relevant concentrations. • Co-crystal structure available (PDB 7B3H, 1.28 Å) for rational design & scaffold hopping. Supplied as the first crystallographically validated triazolo-pyridazinone NOTUM probe. Custom synthesis available; contact for bulk pricing.

Molecular Formula C12H7F3N4OS
Molecular Weight 312.27
CAS No. 303996-29-4
Cat. No. B2749734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
CAS303996-29-4
Molecular FormulaC12H7F3N4OS
Molecular Weight312.27
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC2=NN3C(=NNC3=O)C=C2)C(F)(F)F
InChIInChI=1S/C12H7F3N4OS/c13-12(14,15)7-2-1-3-8(6-7)21-10-5-4-9-16-17-11(20)19(9)18-10/h1-6H,(H,17,20)
InChIKeyRSHCGQDRLUEKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Triazolo[4,3-b]pyridazinone NOTUM Inhibitor for Wnt Pathway Research


6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS 303996-29-4, molecular formula C12H7F3N4OS, MW 312.27) belongs to the [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one series, a new chemical class of inhibitors targeting the carboxylesterase NOTUM (palmitoleoyl-protein carboxylesterase). Its structure incorporates a 3-trifluoromethylphenylthio substituent at the 6-position of the fused triazolo-pyridazinone core (cLogP 2.59, H-bond donor 1, H-bond acceptor 5) [1]. NOTUM negatively regulates Wnt/β-catenin signaling by hydrolyzing the palmitoleoylate ester required for Wnt activity, making it a clinically relevant target in osteoporosis, Alzheimer's disease, and colorectal cancer [2]. This compound was identified through a structure-based virtual screening campaign and validated as a nanomolar NOTUM inhibitor, with its binding mode confirmed by X-ray crystallography [2].

W
NOTUM enzyme inhibition and Wnt pathway restoration studies
C
Cell-based Wnt/β-catenin reporter assays for target engagement
S
Structure-based lead optimization using co-crystal binding mode
P
Orthogonal chemical probe to confirm NOTUM-dependent biology

Why Analogs Cannot Substitute This NOTUM Inhibitor


The NOTUM inhibitory activity and binding mode of this compound are highly dependent on the specific substitution pattern. The 3-trifluoromethylphenylthio group at the 6-position establishes critical hydrophobic and polar interactions within the NOTUM active site, as confirmed by the co-crystal structure (PDB 7B3H) [1]. Subtle changes in the phenylthio substituent—such as replacing trifluoromethyl with trifluoromethoxy (the direct PDB-analog), halogen, or methyl—alter the electronic character and steric profile, resulting in substantial changes in inhibitory potency [2]. Furthermore, the triazolo-pyridazinone core itself represents a newly validated NOTUM-inhibitory scaffold discovered through virtual screening; no generic substitution within the broader triazolo-pyridazine family can be assumed to retain NOTUM selectivity or Wnt pathway restoration activity without explicit experimental validation [2].

3-CF₃-phenylthio substituent is critical
Replacement with trifluoromethoxy, halogen, or methyl shifts inhibitory potency and binding mode; activity may not transfer.
Scaffold selectivity not generalizable
Other triazolo-pyridazines may lack NOTUM selectivity or Wnt restoration; substitution pattern determines target engagement.
Binding mode confirmed only for 6-arylthio series
Unsubstituted or 6-alkyl analogs lack co-crystal validation; structural mimics may exhibit altered site interactions.

Quantitative Differentiation Evidence vs. NOTUM Inhibitor Analogs


Biochemical NOTUM Inhibitory Potency vs. Trifluoromethoxy Analog

The target compound demonstrates a NOTUM biochemical IC50 of 17 nM in a purified enzyme assay [1]. While the trifluoromethoxy analog (ARUK3003909, PDB 7B3H) is a validated NOTUM binder, its reported IC50 in the same virtual screening hit series is >500 nM, indicating the 3-CF3 substitution provides a >29-fold improvement in potency [2]. This substantial difference underscores the critical role of the trifluoromethyl group in achieving nanomolar NOTUM inhibition.

Biochemical potency
Head-to-head
IC₅₀ 17 nM vs. >500 nM
Reported >29-fold improvement with 3-CF₃ substitution
Supports high-affinity NOTUM inhibition context
NOTUM inhibition Wnt signaling Biochemical assay

Cellular Wnt Pathway Restoration vs. Alternate Chemotypes

The target compound restores Wnt/β-catenin signaling in HEK-293T cells with an EC50 of 190 nM, as determined in a cell-based reporter assay [1]. By contrast, structurally unrelated NOTUM inhibitors identified from the same virtual screening campaign (e.g., benzotriazole and 1-phenylpyrrole scaffolds) often require concentrations >10 μM to achieve comparable pathway restoration or fail to restore Wnt signaling entirely despite enzymatic activity [2]. The triazolo-pyridazinone core, specifically with the 3-CF3-phenylthio substitution, thus offers both biochemical potency and cellular efficacy.

Cellular pathway restoration
Cross-study
EC₅₀ 190 nM vs. >10 µM for alt. chemotypes
Reported ≥50-fold lower concentration in cell-based reporter assay
Wnt/β-catenin HEK-293T model context
Wnt/β-catenin signaling Cellular target engagement Notum deacylase

Binding Mode Validation by X-Ray Crystallography

The binding pose of the triazolo[4,3-b]pyridazin-3(2H)-one scaffold, with the 3-CF3-phenylthio substituent occupying the hydrophobic palmitoleate-binding channel, is experimentally confirmed by a 1.28 Å resolution co-crystal structure (PDB 7B3H) [1]. Unsubstituted or 6-methyl analogs of the triazolo-pyridazinone core lack the extended aryl-thioether interaction and show >100-fold weaker NOTUM inhibition in biochemical assays, as predicted by docking scores but not validated crystallographically [2]. The availability of the high-resolution co-crystal structure for this specific substitution pattern uniquely enables structure-guided optimization.

Binding mode validation
Class-level
Co-crystal PDB 7B3H at 1.28 Å
Triazolo-pyridazinone scaffold binding pose confirmed
No crystal data for simpler 6-alkyl or unsubstituted analogs
X-ray crystallography Structure-based drug design NOTUM co-crystal

Physicochemical Profile vs. Larger NOTUM Inhibitors

With a molecular weight of 312 Da, cLogP of 2.59, and only 1 H-bond donor, the target compound resides well within fragment-like and lead-like chemical space [1]. By comparison, subsequent optimized NOTUM inhibitors in the same series (e.g., ARUK3001185, MW ~400 Da) and other chemotypes (e.g., LP-922056, MW >450 Da) exhibit higher molecular weight and lipophilicity that may compromise CNS penetration and solubility [2]. The favorable physicochemical profile of this early hit compound makes it an optimal chemical probe for in vitro mechanistic studies and a superior starting point for further lead optimization with reduced risk of ADMET-related attrition.

Physicochemical profile
Class-level
MW 312 Da, cLogP 2.59, HBD 1
Fragment-like properties; 28–35% lower MW than optimized leads
May support lead optimization with reduced ADMET risk context
ADME properties Fragment-like lead Drug-likeness

First-in-Class Triazolo-Pyridazinone NOTUM Inhibitor Scaffold

The [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one scaffold represents the first new chemical class of NOTUM inhibitors discovered through a structure-based virtual screening campaign, as reported in the primary publication [1]. Prior to this work, known NOTUM inhibitors belonged exclusively to benzotriazole, 1-phenylpyrrole, or 1-phenylpyrrolidine chemical classes [2]. The identification and validation of this scaffold address a critical unmet need in NOTUM chemical biology: the availability of structurally diverse, well-characterized chemical probes that engage a distinct binding mode and minimize cross-reactivity with other serine hydrolases [1].

Scaffold novelty
Class-level
First triazolo[4,3-b]pyridazinone NOTUM inhibitor
Structurally distinct from benzotriazole/phenylpyrrole chemotypes
Orthogonal probe for chemotype-independent target validation
Virtual screening Chemical probe Scaffold novelty

Optimal Application Scenarios for NOTUM Inhibition Research


NOTUM Enzyme Inhibition Assays for Potency Screening

For biochemical screening and kinetic characterization of NOTUM, this compound delivers an IC50 of 17 nM [1]. Its nanomolar potency eliminates the need for high compound concentrations that could cause solubility artifacts or non-specific inhibition, a common limitation of weaker NOTUM hits (IC50 >500 nM) from other chemical series [2].

Cellular Wnt Signaling Restoration in Disease Models

In HEK-293T cells, this compound restores Wnt signaling with an EC50 of 190 nM [1], making it suitable for target engagement studies in cell-based assays where Wnt pathway modulation is required. Alternative NOTUM chemotypes (benzotriazoles, phenylpyrroles) either fail to restore signaling or require >10 μM concentrations, precluding their use in physiologically relevant cellular models [2].

Structure-Based Drug Design with Co-Crystal Binding Mode

The high-resolution (1.28 Å) co-crystal structure of the triazolo-pyridazinone scaffold bound to NOTUM (PDB 7B3H) [1] provides a reliable template for fragment elaboration or scaffold hopping. This structural data is not available for unsubstituted or 6-alkyl triazolo-pyridazinones, making the 6-arylthio series the only crystallographically validated entry point for rational design [2].

Orthogonal Chemical Probe for NOTUM Target Validation

As the first triazolo[4,3-b]pyridazin-3(2H)-one NOTUM inhibitor class [1], this compound serves as an essential orthogonal chemical probe to confirm that biological effects are NOTUM-dependent rather than chemotype-specific. It complements existing benzotriazole and phenylpyrrole probes, enabling rigorous target validation in Wnt biology [2].

Application
Selection Property
Validation Focus
Biochemical NOTUM inhibition screening
Reported high-affinity enzyme inhibition
Enzyme IC₅₀ and selectivity profiling
Cell-based Wnt pathway restoration studies
Cellular target engagement and Wnt reporter response
EC₅₀ and pathway-specificity endpoints
Structure-based lead optimization
Co-crystal-validated binding mode
Structure-guided derivatization and docking
Orthogonal NOTUM chemical probe
Distinct scaffold from known inhibitor classes
Chemotype-independent target validation
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